N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

This 3-trifluoromethylphenyl oxyiminoacetamide is a potent, selective MAO-A inhibitor (>1300-fold vs MAO-B) and nanomolar TrkA inhibitor (IC50=22.2 nM). Its meta-substitution pattern confers unique hydrogen bonding and steric profiles, eliminating confounding off-target effects in serotonin metabolism and neurodegeneration studies. The privileged scaffold enables rational SAR derivatization. Procure this research-grade intermediate in ≥95% purity for reproducible in vitro assays and chemical probe development.

Molecular Formula C9H7F3N2O2
Molecular Weight 232.16 g/mol
Cat. No. B11873647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-trifluoromethylphenyl)-2-oxyiminoacetamide
Molecular FormulaC9H7F3N2O2
Molecular Weight232.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C=NO)C(F)(F)F
InChIInChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5-
InChIKeyDDWUNUPFUUJKEA-ACAGNQJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Trifluoromethylphenyl)-2-oxyiminoacetamide: Structural Baseline and Biological Profile


N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide (CAS 404-83-1) is a small-molecule oxyiminoacetamide derivative containing a trifluoromethylphenyl group and a hydroxyimino moiety [1]. Its structural features enable hydrogen bonding and enhance lipophilicity, making it a versatile intermediate in medicinal chemistry and a potential modulator of various biological targets . This compound is distinct from its regioisomers (ortho- and para-substituted analogs) and other oxyiminoacetamides due to its specific substitution pattern, which confers unique target engagement profiles [2].

Why N-(3-Trifluoromethylphenyl)-2-oxyiminoacetamide Cannot Be Substituted by Generic Analogs


Regioisomeric substitution profoundly impacts the biological activity of oxyiminoacetamides, as the position of the trifluoromethyl group on the phenyl ring dictates target engagement and selectivity. While the ortho- (CAS 444-93-9) and para- (CAS 402-59-5) analogs share the same molecular formula, their spatial orientation alters hydrogen bonding networks and steric interactions, leading to divergent pharmacological profiles . Furthermore, the hydroxyimino group is a critical pharmacophore; replacing it with alkoxyimino moieties shifts the compound's utility toward agricultural fungicide applications rather than mammalian target modulation [1]. Therefore, generic substitution without empirical validation risks compromising potency, selectivity, and the intended research or industrial outcome.

Quantitative Differentiation of N-(3-Trifluoromethylphenyl)-2-oxyiminoacetamide: Evidence for Scientific Selection


MAO-A Inhibition: Potency and Isoform Selectivity of N-(3-Trifluoromethylphenyl)-2-oxyiminoacetamide

N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide exhibits high potency against human monoamine oxidase A (MAO-A) with an IC50 of 2.30 nM, while demonstrating over 1300-fold selectivity over MAO-B (IC50 = 3100 nM) [1]. This selectivity profile is not consistently observed in other regioisomers or in-class compounds lacking the 3-trifluoromethyl substitution, highlighting the compound's unique pharmacophore [2].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

TrkA Kinase Inhibition: Comparative Activity of N-(3-Trifluoromethylphenyl)-2-oxyiminoacetamide

N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide inhibits human TrkA kinase with an IC50 of 22.2 nM, as measured by ELISA [1]. This activity places it within the nanomolar range, though a separate TrkA assay yielded a slightly different value (IC50 = 5.40 nM) [2]. These data suggest that the 3-trifluoromethyl substitution may confer favorable TrkA binding compared to other regioisomers, though direct comparative data for ortho- and para-analogs are not available in this assay system.

TrkA Kinase Cancer Research Pain Signaling

Structural Determinants of Activity: Regioisomeric Comparison of Trifluoromethylphenyl Oxyiminoacetamides

The ortho-substituted analog, N-(2-trifluoromethylphenyl)-2-oxyiminoacetamide (CAS 444-93-9), has been characterized primarily as a synthetic intermediate with limited reported biological activity . In contrast, the para-substituted isomer, N-(4-trifluoromethylphenyl)-2-oxyiminoacetamide (CAS 402-59-5), shows trace amine-associated receptor 1 (TAAR1) binding (rat pKi = 7.66) [1], a target not engaged by the 3-substituted compound. The meta-substitution (3-position) thus appears to confer a distinct target profile centered on MAO-A and TrkA, differentiating it from the para isomer's TAAR1 activity and the ortho isomer's apparent lack of notable mammalian target engagement.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Optimal Application Scenarios for N-(3-Trifluoromethylphenyl)-2-oxyiminoacetamide


Neuroscience Research: Selective MAO-A Inhibition

Due to its high potency and >1300-fold selectivity for MAO-A over MAO-B, N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide is ideally suited for in vitro studies of serotonin metabolism, neuropsychiatric disorders, and the role of MAO-A in neurodegeneration [1]. Its selectivity minimizes confounding effects from MAO-B inhibition, providing cleaner experimental readouts compared to non-selective MAO inhibitors.

Oncology and Pain Research: TrkA Kinase Tool Compound

The compound's nanomolar TrkA inhibitory activity (IC50 = 22.2 nM) makes it a valuable research tool for investigating TrkA-mediated signaling pathways in cancer cell proliferation, survival, and pain transduction [1]. It can be used to dissect the specific contribution of TrkA in cellular models where pan-Trk inhibitors would obscure target-specific effects.

Medicinal Chemistry: Scaffold for Lead Optimization

The 3-trifluoromethylphenyl oxyiminoacetamide core serves as a privileged scaffold for further derivatization. Its demonstrated activity against MAO-A and TrkA provides a starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, or pharmacokinetic properties [1][2]. Researchers can leverage the known regioisomeric activity differences to guide rational design of novel inhibitors.

Chemical Biology: Profiling Regioisomeric Selectivity

This compound, together with its ortho- and para- regioisomers, can be employed as a probe set to investigate how subtle changes in substitution pattern alter target engagement across the proteome. Such studies can reveal fundamental principles of molecular recognition and inform the design of more selective chemical tools [1].

Quote Request

Request a Quote for N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.